molecular formula C18H13N3O3S2 B4329704 7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE

7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE

Cat. No.: B4329704
M. Wt: 383.4 g/mol
InChI Key: HVUXJQPMWVOXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE is a complex heterocyclic compound that features both indole and thiazoloquinazoline moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.

    Formation of the Thiazoloquinazoline Core: The thiazoloquinazoline core can be synthesized through a cyclization reaction involving 2-aminobenzothiazole and appropriate aldehydes or ketones under reflux conditions.

    Coupling Reaction: Finally, the indole sulfonyl derivative is coupled with the thiazoloquinazoline core using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the function of specific proteins and enzymes in biological systems.

    Chemical Biology: The compound serves as a tool to investigate the mechanisms of various biochemical reactions and pathways.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the target protein, enhancing binding affinity. The thiazoloquinazoline core can interact with various cellular pathways, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.

    Thiazoloquinazoline Derivatives: Compounds like thiazolo[3,2-a]pyrimidines and thiazolo[3,2-a]benzimidazoles share the thiazoloquinazoline core and have comparable pharmacological properties.

Uniqueness

7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE is unique due to the combination of the indole and thiazoloquinazoline moieties, which confer distinct biological activities and potential therapeutic applications. The presence of the sulfonyl group further enhances its binding affinity and specificity towards target proteins, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

7-(2,3-dihydroindol-1-ylsulfonyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c22-17-14-11-13(5-6-16(14)20-9-10-25-18(20)19-17)26(23,24)21-8-7-12-3-1-2-4-15(12)21/h1-6,9-11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUXJQPMWVOXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=CSC5=NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 2
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 3
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 4
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 5
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Reactant of Route 6
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.